![molecular formula C8H10N2O2 B1323496 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 307307-97-7](/img/structure/B1323496.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H10N2O2 It is characterized by a bicyclic structure that includes a pyrazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: There are two principal synthetic routes for preparing 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives:
Industrial Production Methods: While specific industrial production methods for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the pyrazole or pyridine rings, often facilitated by halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Basic Information
- IUPAC Name : 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid
- Molecular Formula : C8H10N2O2
- Molecular Weight : 166.18 g/mol
- CAS Number : 307307-97-7
- Appearance : White crystalline powder
Structural Characteristics
The compound features a pyrazolo-pyridine backbone which contributes to its biological activity. The carboxylic acid group enhances its solubility and reactivity in various chemical environments.
Medicinal Chemistry
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid has been investigated for its potential therapeutic effects. Key areas include:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit inhibitory effects on various cancer cell lines. For instance, studies have shown that modifications can enhance its selectivity towards cancer cells while minimizing toxicity to normal cells .
- Neurological Disorders : The compound is being explored for its neuroprotective properties. It has shown promise in preclinical models for conditions such as Alzheimer's disease by inhibiting specific kinases involved in neurodegeneration .
Case Study: Anticancer Properties
A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound significantly reduced tumor growth in xenograft models of breast cancer . The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells.
Agriculture
This compound is also being evaluated for its potential use as a pesticide or herbicide. Its structure allows it to interact with biological systems in plants and pests:
- Pesticidal Activity : Preliminary studies suggest that it may disrupt metabolic pathways in pests, leading to increased mortality rates .
Material Science
In material science, this compound is being researched for its role in synthesizing novel polymers and materials:
- Polymer Synthesis : The compound can be used as a monomer in the production of polymers with enhanced thermal and mechanical properties. These materials have potential applications in coatings and composites .
Comparative Data Table
Application Area | Specific Use | Findings/Comments |
---|---|---|
Medicinal Chemistry | Anticancer agents | Effective against various cancer cell lines |
Neuroprotective agents | Potential for treating Alzheimer's disease | |
Agriculture | Pesticides | Disrupts metabolic pathways in pests |
Material Science | Polymer synthesis | Enhances thermal/mechanical properties of materials |
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- Pyrazolo[1,5-a]pyridine-2-carboxylic acid
- Pyrazolo[1,5-a]pyridine-3,6-dicarboxylic acid
Comparison: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 166.18 g/mol
- CAS Number : 21941376
- Physical Form : Crystalline powder
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In studies comparing its activity to standard anti-inflammatory drugs like diclofenac and celecoxib, it exhibited comparable IC values indicating significant anti-inflammatory properties .
- Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, studies have demonstrated its effectiveness against human skin malignant melanoma (A375) with an IC value of approximately 31 nM .
- Neuroprotective Effects : The compound's structure suggests potential neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Anti-inflammatory Studies : In a series of experiments evaluating various pyrazole derivatives for anti-inflammatory activity, compounds structurally related to tetrahydropyrazolo[1,5-a]pyridine demonstrated significant inhibition of COX enzymes and were effective in reducing edema in animal models .
- Cancer Research : A novel series of tetrahydropyrazolo derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .
- Neuroprotective Studies : Investigations into the neuroprotective effects revealed that certain derivatives could reduce neuronal cell death induced by oxidative stress in vitro models. This suggests a promising avenue for developing treatments for neurodegenerative diseases .
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h5H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAKNFVZEGNOKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620466 | |
Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307307-97-7 | |
Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.